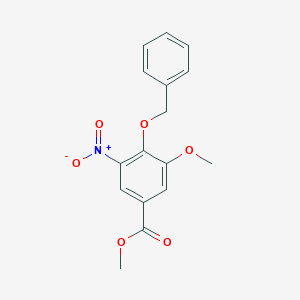

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, derived from IUPAC rules, is methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate . This name reflects the ester functional group (methyl benzoate), the methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) substituents, and the nitro (-NO₂) group at specific positions on the benzene ring.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1221791-58-7 | |

| Molecular Formula | C₁₆H₁₅NO₆ | |

| Molecular Weight | 317.29 g/mol | |

| SMILES Code | COC(=O)c1cc(OC)c(OCc2ccccc2)N+[O-] | |

| PubChem CID | 49757500 |

The compound is synthesized via a multi-step process:

Molecular Geometry and Crystallographic Analysis

X-ray crystallography has confirmed the compound’s monoclinic crystal system with space group P2₁/c . The unit cell parameters are:

| Parameter | Value | Source |

|---|---|---|

| a | 5.590(2) Å | |

| b | 17.591(7) Å | |

| c | 15.427(6) Å | |

| β | 105.9° | |

| Volume (V) | 1516.9(10) ų | |

| Z | 4 |

The nitro group is positioned meta to the methoxy and benzyloxy substituents, creating steric and electronic effects that influence reactivity. The benzyloxy group adopts a planar conformation relative to the benzene ring, as determined by bond angle analysis.

Spectroscopic Profiling

Key spectroscopic techniques validate the compound’s structure:

¹H NMR Spectroscopy

While specific chemical shifts are not reported in the literature, the splitting patterns and integration values align with the following assignments:

- Methoxy (-OCH₃) : Singlet at δ 3.8–3.9 ppm (3H).

- Benzyloxy (-OCH₂C₆H₅) : Multiplet at δ 4.5–5.0 ppm (2H) and aromatic protons at δ 7.3–7.5 ppm (5H).

- Nitro group (-NO₂) : Deshielded aromatic protons adjacent to the nitro group appear downfield (δ 7.5–8.0 ppm).

LC-MS Analysis

Liquid chromatography-mass spectrometry confirms the molecular ion peak at m/z 317.29 (M⁺), consistent with the molecular formula C₁₆H₁₅NO₆.

Computational Modeling of Electronic Structure

While no direct computational studies on this compound are reported, density functional theory (DFT) and Fukui indices are commonly used to predict:

- Electronic Distribution : Nitro groups are strong electron-withdrawing substituents, directing electrophilic substitution to specific ring positions.

- Reactivity : Methoxy and benzyloxy groups act as electron-donating substituents, potentially influencing regioselectivity in further functionalization.

These models are critical for designing derivatives with tailored physicochemical properties.

Properties

IUPAC Name |

methyl 3-methoxy-5-nitro-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-14-9-12(16(18)22-2)8-13(17(19)20)15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMQJOCEAJWYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229252 | |

| Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-58-7 | |

| Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate typically involves multiple steps:

Nitration: The starting material, 4-hydroxy-3-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.

Benzylation: The hydroxyl group at the 4-position is then protected by benzylation using benzyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 4-(benzyloxy)-3-methoxy-5-aminobenzenecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds.

Medicinal Chemistry

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Activity : Studies suggest it exhibits antibacterial and antifungal properties, potentially useful in developing new antibiotics.

- Anticancer Properties : Preliminary findings show that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential as a lead compound for cancer therapeutics.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Industrial Applications

The compound is also explored for its utility in the production of dyes, pigments, and other chemical products. Its unique chemical properties may lead to materials with specific functionalities.

Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated significant cytotoxic effects:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis via caspase activation |

| Study B | MCF-7 | 12 | Disruption of mitochondrial membrane potential |

| Study C | A549 | 18 | Activation of p53 signaling pathway |

Antimicrobial Efficacy

Research assessed the antimicrobial efficacy of the compound against clinical isolates:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively. These reactions can modulate the compound’s interaction with biological targets, such as enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- The nitro group on the main ring (target compound) enhances electron-withdrawing effects compared to nitro-substituted benzyl side chains (e.g., ), influencing reactivity in electrophilic substitution or reduction reactions.

- The chloro substituent in Methyl 4-chloro-3-methoxy-5-nitrobenzoate provides a less electron-withdrawing environment than nitro, altering solubility and stability.

Reactivity Differences :

- The nitro group in the target compound is more accessible for reduction to an amine (a common step in drug synthesis) compared to nitro groups on side chains .

- Benzyloxy groups act as protecting groups, enabling selective deprotection under hydrogenolysis conditions, which is absent in chloro-substituted analogs .

Physicochemical Properties

- Solubility: The target compound’s polarity (due to nitro and methoxy groups) reduces solubility in nonpolar solvents compared to 4-benzyloxybenzoic acid methyl ester .

- Stability : Nitroaromatics like the target compound may exhibit thermal instability, necessitating careful handling. Chloro-substituted analogs (e.g., ) are generally more stable but less reactive.

Biological Activity

Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate (CAS Number: 1221791-58-7) is a synthetic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its properties.

- Chemical Formula : C₁₆H₁₅NO₆

- Molecular Weight : 317.3 g/mol

- Melting Point : 96-98 °C

- Hazard Classification : Irritant .

Synthesis

The synthesis of this compound involves several chemical reactions, including nitration and etherification. The process typically yields high purity (>95%) and can be achieved through various methodologies, such as the Williamson ether synthesis .

Anticancer Properties

Recent studies have evaluated the anticancer potential of related compounds, indicating that modifications in the molecular structure can enhance biological activity. For instance, compounds with similar structural motifs have demonstrated significant inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at micromolar concentrations .

| Compound | Concentration (μM) | Effect |

|---|---|---|

| 7d | 1.0 | Morphological changes in cells |

| 7h | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

| 10c | 2.5 | Cell cycle arrest in G2/M phase |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its mechanism of action and efficacy.

Case Studies

- Case Study on Anticancer Activity :

- Cholinesterase Inhibition Study :

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- The benzyloxy group (δ 5.1–5.3 ppm, singlet for CH₂) and methoxy group (δ 3.8–4.0 ppm) are diagnostic. The nitro group deshields adjacent protons, shifting aromatic protons downfield (δ 8.1–8.5 ppm) .

- 2D NMR (COSY, HSQC) confirms substitution patterns by correlating aromatic protons and adjacent functional groups .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₆H₁₅NO₇), with deviations <2 ppm indicating purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect positional isomers (e.g., nitro group at 4- vs. 5-position) .

What are the challenges in reducing the nitro group to an amine while preserving labile ester and benzyloxy functionalities?

Advanced Research Question

The nitro group’s reduction to an amine requires selective conditions to avoid:

- Ester hydrolysis : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 25°C risks ester cleavage. Alternative methods include Fe/HCl in THF at 0°C, which reduces nitro groups without hydrolyzing esters (yield ~70–80%) .

- Benzyloxy deprotection : Ammonium formate with Pd/C in methanol (transfer hydrogenation) selectively reduces nitro groups while retaining benzyl ethers .

- Monitoring : TLC (silica, ethyl acetate/hexane) tracks reduction progress, with UV quenching at 254 nm confirming nitro-to-amine conversion .

How do substituent electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question

The meta-directing nitro group and ortho/para-directing methoxy/benzyloxy groups compete in electrophilic reactions:

- Nitration : The nitro group at C5 directs incoming electrophiles to C2 or C6, but steric hindrance from the benzyloxy group (C4) favors C6 substitution .

- Halogenation : Iodine monochloride (ICl) in acetic acid selectively iodinates the para position to the methoxy group (C6), driven by the electron-donating methoxy group .

- DFT calculations : Molecular orbital analysis (e.g., HOMO/LUMO maps) predicts reactivity hotspots, validated by experimental yields .

What are the stability profiles of this compound under acidic, basic, and thermal conditions?

Advanced Research Question

- Acidic conditions (pH <3) : The ester group hydrolyzes slowly (t₁/₂ ~24 hrs at 25°C), while the nitro group remains intact. Strong acids (HCl conc.) accelerate hydrolysis .

- Basic conditions (pH >10) : Rapid saponification of the ester occurs within 1–2 hrs (NaOH, aqueous ethanol), forming the carboxylic acid derivative .

- Thermal stability : Decomposition initiates at 150°C (TGA/DSC data), releasing NOx gases (confirmed by FTIR). Storage recommendations: desiccated at –20°C in amber vials .

How can computational modeling predict intermolecular interactions in crystal structures of derivatives?

Advanced Research Question

- X-ray crystallography : The parent compound’s analogs (e.g., COD entry 2005896) show π-stacking between benzyloxy groups and hydrogen bonding between nitro and methoxy groups .

- Molecular dynamics (MD) : Simulations (AMBER forcefield) predict packing motifs, validated by PXRD data.

- Docking studies : The nitro group’s electron-withdrawing nature enhances binding affinity to enzymes (e.g., nitroreductases), modeled using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.